Cas no 1087766-33-3 ((4-Methylpyridin-2-yl)methanol hydrochloride)
(4-Methylpyridin-2-yl)methanol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (4-Methylpyridin-2-yl)methanol hydrochloride
- (4-Methylpyridin-2-yl)methanol--hydrogen chloride (1/1)
- DTXSID20856940
- EN300-262744
- (4-Methylpyridin-2-yl)methanolhydrochloride
- SB54511
- 1087766-33-3
-
- MDL: MFCD27922905
- Inchi: 1S/C7H9NO.ClH/c1-6-2-3-8-7(4-6)5-9;/h2-4,9H,5H2,1H3;1H
- InChI Key: NVSJLUWJZUVEDM-UHFFFAOYSA-N
- SMILES: Cl.OCC1C=C(C)C=CN=1
Computed Properties
- Exact Mass: 159.04500
- Monoisotopic Mass: 159.0450916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 85
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.1Ų
Experimental Properties
- PSA: 33.12000
- LogP: 1.68430
(4-Methylpyridin-2-yl)methanol hydrochloride Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(4-Methylpyridin-2-yl)methanol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM170095-1g |
(4-methylpyridin-2-yl)methanol hydrochloride |
1087766-33-3 | 95% | 1g |
$489 | 2021-08-05 | |
| Alichem | A029182383-1g |
(4-Methylpyridin-2-yl)methanol hydrochloride |
1087766-33-3 | 95% | 1g |
$426.22 | 2023-09-04 | |
| Chemenu | CM170095-1g |
(4-methylpyridin-2-yl)methanol hydrochloride |
1087766-33-3 | 95% | 1g |
$450 | 2023-02-19 | |
| Enamine | EN300-262744-0.05g |
(4-methylpyridin-2-yl)methanol hydrochloride |
1087766-33-3 | 95% | 0.05g |
$118.0 | 2024-06-18 | |
| Enamine | EN300-262744-0.1g |
(4-methylpyridin-2-yl)methanol hydrochloride |
1087766-33-3 | 95% | 0.1g |
$123.0 | 2024-06-18 | |
| Enamine | EN300-262744-0.25g |
(4-methylpyridin-2-yl)methanol hydrochloride |
1087766-33-3 | 95% | 0.25g |
$128.0 | 2024-06-18 | |
| Enamine | EN300-262744-0.5g |
(4-methylpyridin-2-yl)methanol hydrochloride |
1087766-33-3 | 95% | 0.5g |
$134.0 | 2024-06-18 | |
| Enamine | EN300-262744-1.0g |
(4-methylpyridin-2-yl)methanol hydrochloride |
1087766-33-3 | 95% | 1.0g |
$140.0 | 2024-06-18 | |
| Enamine | EN300-262744-2.5g |
(4-methylpyridin-2-yl)methanol hydrochloride |
1087766-33-3 | 95% | 2.5g |
$308.0 | 2024-06-18 | |
| Enamine | EN300-262744-5.0g |
(4-methylpyridin-2-yl)methanol hydrochloride |
1087766-33-3 | 95% | 5.0g |
$568.0 | 2024-06-18 |
(4-Methylpyridin-2-yl)methanol hydrochloride Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on (4-Methylpyridin-2-yl)methanol hydrochloride
(4-Methylpyridin-2-yl)methanol hydrochloride and its significance in contemporary chemical biology research
Compound with the CAS number 1087766-33-3, specifically identified as (4-Methylpyridin-2-yl)methanol hydrochloride, represents a fascinating subject of study in the realm of chemical biology. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention in recent years due to its potential applications in pharmaceutical development and biochemical research. The molecular structure of this compound incorporates a pyridine ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 2-position, further modified by a hydrochloride salt form, which enhances its solubility and bioavailability.
The relevance of (4-Methylpyridin-2-yl)methanol hydrochloride is underscored by its role as a key intermediate in the synthesis of various biologically active molecules. The pyridine core is a privileged scaffold in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The presence of the hydroxymethyl group introduces opportunities for further functionalization, enabling the design of molecules with tailored pharmacological properties. This compound has been explored in the development of novel therapeutic agents targeting a range of diseases, including neurological disorders, inflammatory conditions, and infectious diseases.
Recent advancements in computational chemistry and drug discovery methodologies have highlighted the importance of (4-Methylpyridin-2-yl)methanol hydrochloride as a building block for virtual screening and high-throughput screening campaigns. Its structural features make it an attractive candidate for fragment-based drug design, where small molecular fragments are used to identify lead compounds through computational modeling. Studies have demonstrated that derivatives of this compound exhibit promising activity against various biological targets, suggesting their potential as starting points for the development of new drugs.
The pharmacological profile of (4-Methylpyridin-2-yl)methanol hydrochloride has been investigated through both in vitro and in vivo experiments. In vitro studies have revealed that this compound interacts with several enzymes and receptors, modulating their activity in ways that could be therapeutically beneficial. For instance, research has shown that derivatives of this compound can inhibit the activity of certain kinases, which are implicated in cancer progression. Additionally, their interaction with neurotransmitter receptors has been explored for potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
In vivo studies have further corroborated the pharmacological potential of (4-Methylpyridin-2-yl)methanol hydrochloride. Animal models have demonstrated that administration of this compound or its derivatives can modulate inflammatory responses and reduce symptoms associated with chronic inflammatory conditions. Moreover, preclinical trials have shown promising results in terms of efficacy and safety, paving the way for further clinical investigations. The compound's ability to cross the blood-brain barrier has been particularly noteworthy, opening up possibilities for treating central nervous system disorders directly.
The synthetic pathways for producing (4-Methylpyridin-2-yl)methanol hydrochloride have also seen significant advancements. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to construct the pyridine core with high precision. Additionally, green chemistry principles have been integrated into these synthetic routes to minimize environmental impact, ensuring sustainable production practices.
The role of computational tools in understanding the behavior of (4-Methylpyridin-2-yl)methanol hydrochloride cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into its interactions with biological targets at an atomic level. These computational studies have helped refine experimental designs and predict the pharmacokinetic properties of this compound, contributing to more informed drug development strategies.
The future prospects for (4-Methylpyridin-2-yl)methanol hydrochloride are bright, with ongoing research exploring new derivatives and applications. The integration of artificial intelligence (AI) into drug discovery is expected to accelerate the identification of novel therapeutic agents based on this scaffold. AI algorithms can analyze vast datasets to identify patterns and predict structures that may enhance the pharmacological properties of this compound.
In conclusion, (4-Methylpyridin-2-yl)methanol hydrochloride, identified by CAS number 1087766-33-3, represents a significant advancement in chemical biology research. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules with potential therapeutic applications across various disease areas. The combination of traditional experimental methods with cutting-edge computational techniques ensures that this compound will continue to be a focal point in pharmaceutical development efforts.
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